1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring, an amino group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclobutane ring and introduce the pyrazole moiety through a series of substitution reactions. The amino group is then added via reductive amination or similar methods. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. .
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Amino-1-(1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutane-1-carboxylic acid
Uniqueness
1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the 1,4-dimethyl substitution on the pyrazole ring. This structural feature can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[2-amino-1-(2,4-dimethylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-8-7-14-15(2)10(8)9(6-13)12(11(16)17)4-3-5-12/h7,9H,3-6,13H2,1-2H3,(H,16,17) |
InChI Key |
PSTZZULFRITJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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